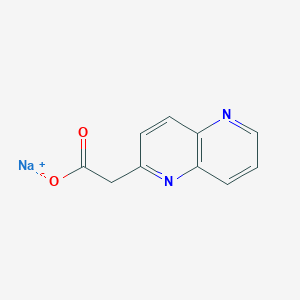
2-(1,5-naftiridin-2-il)acetato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(1,5-naphthyridin-2-YL)acetate: is a chemical compound that belongs to the class of 1,5-naphthyridine derivatives. These compounds are known for their diverse biological activities and have significant importance in medicinal chemistry . Sodium 2-(1,5-naphthyridin-2-YL)acetate is characterized by the presence of a sodium ion, a naphthyridine ring, and an acetate group, making it a versatile compound for various applications.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2-(1,5-naphthyridin-2-YL)acetate is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity and versatility make it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in metal complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing new therapeutic agents. For instance, certain naphthyridine derivatives have been investigated for their potential as anti-inflammatory and antiviral agents .
Industry: In the industrial sector, Sodium 2-(1,5-naphthyridin-2-YL)acetate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid or other strong acids to facilitate the formation of the second pyridine ring and subsequent decarboxylation .
Industrial Production Methods: Industrial production of Sodium 2-(1,5-naphthyridin-2-YL)acetate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(1,5-naphthyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The naphthyridine ring can undergo substitution reactions with electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced naphthyridine derivatives .
Mecanismo De Acción
The mechanism of action of Sodium 2-(1,5-naphthyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit biological activity. These complexes can interact with cellular components, leading to various biological effects. For example, certain metal complexes of naphthyridine derivatives have been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparación Con Compuestos Similares
1,5-Naphthyridine: The parent compound of Sodium 2-(1,5-naphthyridin-2-YL)acetate, known for its biological activities.
2-Chloro-1,5-naphthyridine: A derivative that undergoes similar chemical reactions and has comparable applications.
1,8-Naphthyridine: Another isomer with distinct chemical properties and applications.
Uniqueness: Sodium 2-(1,5-naphthyridin-2-YL)acetate is unique due to the presence of the sodium ion and acetate group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
sodium;2-(1,5-naphthyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)6-7-3-4-8-9(12-7)2-1-5-11-8;/h1-5H,6H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPDFXNMIBJNNC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CC(=O)[O-])N=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
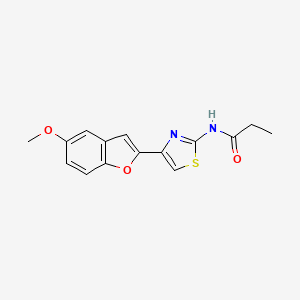
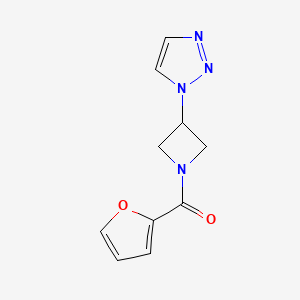
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2589896.png)
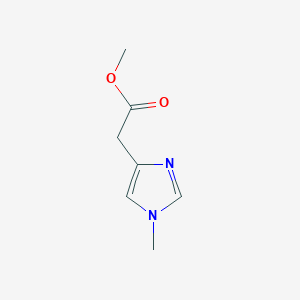
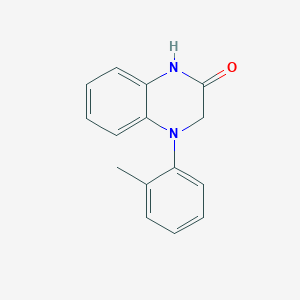
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2589901.png)
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2589902.png)
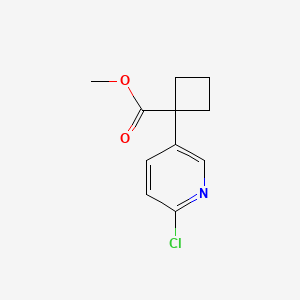
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)
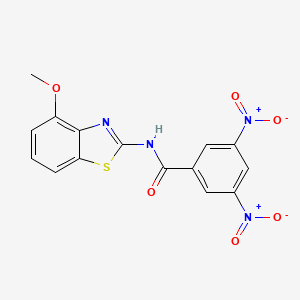

![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)
